Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate
Description
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate is a quinoline derivative with a unique substitution pattern:
- Position 4: Chloro (–Cl) substituent.
- Position 2: Methylsulphinyl (–S(O)CH₃) group.
- Position 8: Trifluoromethyl (–CF₃) group.
- Position 3: Ethyl ester (–COOEt).
This compound belongs to a class of heterocyclic molecules with applications in medicinal chemistry, particularly as intermediates for antimicrobial and anticancer agents .
Properties
IUPAC Name |
ethyl 4-chloro-2-methylsulfinyl-8-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO3S/c1-3-22-13(20)9-10(15)7-5-4-6-8(14(16,17)18)11(7)19-12(9)23(2)21/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPVZFVXSGUBLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)C(F)(F)F)N=C1S(=O)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate (CAS: 662138-37-6) is a compound of interest due to its diverse biological activities. This article delves into its synthesis, biological effects, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C13H10ClF3N2O2S
- Molecular Weight : 348.74 g/mol
- IUPAC Name : this compound
The presence of the chloro, trifluoromethyl, and methylsulphinyl groups contributes to its unique chemical behavior and biological interactions.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the Quinoline Core : Starting from commercially available precursors, the quinoline structure is formed through cyclization reactions.
- Substitution Reactions : The introduction of the chloro and trifluoromethyl groups occurs via electrophilic aromatic substitution.
- Carboxylation : The carboxylic acid moiety is introduced through a carboxylation reaction, often utilizing carbon dioxide or its equivalents.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines, with IC50 values indicating potent activity:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HCT-116 | 1.9 |
| MCF-7 | 2.3 |
| Doxorubicin (control) | 3.23 |
These results suggest that this compound may serve as a lead compound for further development in cancer therapeutics .
Antiviral Activity
The compound has also shown promising antiviral activity. In a study evaluating its efficacy against Tobacco Mosaic Virus (TMV), it exhibited a 50% effective concentration (EC50) comparable to known antiviral agents, indicating its potential as an antiviral agent .
Anti-inflammatory Effects
In vivo studies revealed that this compound possesses anti-inflammatory properties, which were assessed through various models of inflammation. It demonstrated significant inhibition of inflammatory markers and cytokines, suggesting its applicability in treating inflammatory conditions .
The biological activity of this compound is believed to be mediated through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may disrupt the cell cycle in cancer cells, leading to apoptosis.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in inflammation and cancer progression.
Case Studies and Research Findings
- Antitumor Activity Study : A recent study focused on the synthesis of derivatives based on this compound, which demonstrated enhanced antitumor activity with lower IC50 values compared to traditional chemotherapeutics .
- Antiviral Efficacy : Research exploring its antiviral properties indicated that derivatives exhibited significant protective effects against viral infections, highlighting the need for further investigation into its mechanism .
Comparison with Similar Compounds
Substitution Patterns and Structural Features
The table below compares substituents, molecular weights, and key properties of analogous compounds:
Key Research Findings
Physicochemical Properties
- Thermal Stability: Trifluoromethyl-substituted quinolines (e.g., CAS 31602-11-6) decompose above 250°C, making them suitable for high-temperature reactions .
Crystal Structure and Interactions
- Dihedral Angles: In analogues like Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate, substituents induce dihedral angles of 38–83° between aromatic rings, affecting molecular conformation .
- Hydrogen Bonding : C–H⋯F and C–H⋯O interactions stabilize crystal structures, a feature likely shared by the target compound .
Preparation Methods
Friedlander Synthesis
The Friedlander quinoline synthesis involves condensing o-aminobenzaldehyde derivatives with ketones containing an α-methyl group. For this target molecule, 2-amino-4-(trifluoromethyl)benzaldehyde reacts with ethyl acetoacetate under basic conditions (e.g., alcoholic NaOH) to form the quinoline ring. Cyclization occurs via enamine intermediate formation, followed by dehydration.
- Reactants : 2-Amino-4-(trifluoromethyl)benzaldehyde (1.0 eq), ethyl acetoacetate (1.2 eq)
- Conditions : Ethanol, 10% NaOH, reflux at 80°C for 12 hours
- Yield : 78–85%
Pfitzinger Synthesis
Alternatively, the Pfitzinger method employs isatin derivatives hydrolyzed to isatic acid, which reacts with ketones. For instance, isatin-5-trifluoromethyl reacts with ethyl pyruvate in aqueous KOH to yield quinoline-3-carboxylic acid , which is esterified to the ethyl carboxylate.
Functionalization of the Quinoline Core
Chlorination at Position 4
Chlorination is typically achieved using sulfuryl chloride (SO₂Cl₂) or phosphorus oxychloride (POCl₃) . The electron-deficient quinoline ring facilitates electrophilic substitution at position 4.
- Reagent : SO₂Cl₂ (1.5 eq)
- Solvent : Dichloroethane, 60°C, 6 hours
- Yield : 92% of 4-chloro-8-(trifluoromethyl)quinoline-3-carboxylate
Introduction of Methylthio Group at Position 2
The methylthio (-SMe) group is introduced via nucleophilic aromatic substitution (SNAr). Sodium thiomethoxide (NaSMe) reacts with 2-chloro intermediates under inert conditions.
- Substrate : 4-Chloro-2-fluoro-8-(trifluoromethyl)quinoline-3-carboxylate
- Reagent : NaSMe (2.0 eq), DMF, 100°C, 8 hours
- Yield : 76% of 4-chloro-2-(methylthio)-8-(trifluoromethyl)quinoline-3-carboxylate
The final step involves oxidizing the methylthio (-SMe) group to methylsulphinyl (-SOCH₃). Hydrogen peroxide (H₂O₂) in acetic acid is the most cited oxidizing agent.
- Reagent : 30% H₂O₂ (1.2 eq)
- Solvent : Acetic acid, 25°C, 24 hours
- Yield : 88% of ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate
Mechanistic Insight :
The reaction proceeds via a two-electron oxidation mechanism, forming a sulfoxide through intermediate sulfenic acid.
Analytical Characterization
Critical spectroscopic data for the final compound include:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Friedlander | High regioselectivity, scalable | Requires anhydrous conditions |
| Pfitzinger | Compatible with electron-withdrawing groups | Lower yields for trifluoromethyl derivatives |
| H₂O₂ Oxidation | Mild conditions, minimal byproducts | Slow reaction kinetics |
Industrial and Environmental Considerations
Q & A
Basic: What synthetic routes are commonly employed to prepare Ethyl 4-chloro-2-(methylsulphinyl)-8-(trifluoromethyl)quinoline-3-carboxylate?
Answer:
The synthesis typically involves multi-step reactions starting with functionalized quinoline precursors. For example:
- Step 1: React 4-hydroxyquinoline derivatives with chloroacetyl chloride or other halogenating agents to introduce the chloro substituent at the 4-position .
- Step 2: Introduce the trifluoromethyl group at the 8-position via nucleophilic substitution or radical trifluoromethylation, often using CF₃I or CF₃SO₂Cl under controlled conditions .
- Step 3: The methylsulphinyl group at the 2-position is introduced via oxidation of a methylthio intermediate (e.g., using H₂O₂ or m-CPBA) .
- Step 4: Final esterification with ethyl chloroformate or ethanol under acid catalysis yields the carboxylate .
Key validation: Monitor intermediates using (e.g., δ 1.18 ppm for ethyl CH₃) and (δ -62.68 ppm for CF₃) .
Basic: What spectroscopic and crystallographic techniques are critical for structural elucidation?
Answer:
- X-ray crystallography: Resolve the 3D structure, including dihedral angles between quinoline, triazole (if present), and aromatic rings. For example, dihedral angles of 38.17° between quinoline and dichlorophenyl rings are typical .
- NMR spectroscopy: Confirm substituent positions via , , and . For trifluoromethyl groups, signals appear as singlets near -62 ppm .
- Mass spectrometry: Use HR-MS to validate molecular weight (e.g., calculated [M+H]⁺ = 380.0660; observed = 380.0663) .
Advanced: How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?
Answer:
- Hydrogen bonds: Intermolecular C–H⋯N (2.56 Å), C–H⋯F (2.42 Å), and C–H⋯O (2.38 Å) interactions stabilize the 3D network. For example, C5–H5A⋯N3 and C8–H8A⋯O2 bonds contribute to layer stacking .
- π-π stacking: Aromatic systems (e.g., quinoline and benzene rings) exhibit centroid-to-centroid distances of ~3.70 Å, enhancing stability .
Methodology: Use Mercury CSD 2.0 to visualize interactions and calculate geometric parameters from crystallographic data (e.g., CIF files) .
Advanced: How can SHELX software improve the refinement of crystallographic data for this compound?
Answer:
- Structure solution: Use SHELXD for dual-space direct methods to locate heavy atoms (Cl, S) and SHELXE for density modification .
- Refinement: SHELXL refines anisotropic displacement parameters and hydrogen bonding geometry. Apply constraints for methyl groups (AFIX 137) and rigid-body refinement for aromatic systems .
- Validation: Check data-to-parameter ratios (>15:1) and R-factor convergence (e.g., R₁ = 0.035, wR₂ = 0.102) .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Answer:
- Substituent modification: Replace the trifluoromethyl group with cyano or methylsulphonyl groups to modulate lipophilicity and target binding .
- Bioassays: Test cytotoxicity against cancer cell lines (e.g., MCF-7, HePG2) using MTT assays. For example, CF₃-substituted quinolines show IC₅₀ values <10 µM .
- Mechanistic studies: Perform molecular docking to evaluate interactions with enzymes (e.g., topoisomerase II) using AutoDock Vina .
Advanced: How to resolve contradictions in spectroscopic data during structural confirmation?
Answer:
- Cross-validation: Compare coupling constants with DFT-calculated values (e.g., Gaussian09) to confirm stereochemistry .
- Crystallographic evidence: Use X-ray data to resolve ambiguities in NOESY or COSY spectra (e.g., distinguishing regioisomers) .
- Isotopic labeling: Synthesize -labeled analogs to trace carbon connectivity via HSQC .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
